molecular formula C16H19NO5 B12864382 Ethyl 6-((tert-butoxycarbonyl)amino)benzofuran-3-carboxylate

Ethyl 6-((tert-butoxycarbonyl)amino)benzofuran-3-carboxylate

Cat. No.: B12864382
M. Wt: 305.32 g/mol
InChI Key: SBKUURKPWRZSHJ-UHFFFAOYSA-N
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Description

Ethyl 6-((tert-butoxycarbonyl)amino)benzofuran-3-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a tert-butoxycarbonyl (Boc) protected amino group at the 6-position of the benzofuran ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-((tert-butoxycarbonyl)amino)benzofuran-3-carboxylate typically involves multiple steps

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-((tert-butoxycarbonyl)amino)benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or the ethyl ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 6-((tert-butoxycarbonyl)amino)benzofuran-3-carboxylate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-((tert-butoxycarbonyl)amino)benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-amino-3-benzofurancarboxylate: Lacks the Boc protection on the amino group.

    Methyl 6-((tert-butoxycarbonyl)amino)benzofuran-3-carboxylate: Contains a methyl ester instead of an ethyl ester group.

    Ethyl 6-((tert-butoxycarbonyl)amino)benzothiophene-3-carboxylate: Contains a benzothiophene core instead of a benzofuran core.

Uniqueness

This compound is unique due to the combination of its Boc-protected amino group and ethyl ester group on the benzofuran core. This specific structure allows for selective reactions and applications in various fields of research and industry.

Properties

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C16H19NO5/c1-5-20-14(18)12-9-21-13-8-10(6-7-11(12)13)17-15(19)22-16(2,3)4/h6-9H,5H2,1-4H3,(H,17,19)

InChI Key

SBKUURKPWRZSHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC2=C1C=CC(=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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